2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a boronic ester group attached to a pyridine ring. The boronic ester group, in particular, makes it a valuable intermediate in various chemical reactions, especially in cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acid esters are generally known to interact with various enzymes and receptors in biochemical processes .
Mode of Action
Boronic acid esters like this compound are often used in organic synthesis, particularly in suzuki coupling reactions . In these reactions, the boronic acid ester compound forms a complex with a palladium catalyst, which then undergoes a transmetalation reaction with an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid ester, it is expected to have certain characteristics such as stability under physiological conditions and potential for bioconjugation .
Result of Action
As a boronic acid ester used in suzuki coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Action Environment
Boronic acid esters are generally stable under physiological conditions and their reactivity can be influenced by factors such as ph and the presence of diols .
Preparation Methods
The synthesis of 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Bromination and Fluorination: The starting material, pyridine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the pyridine ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cross-Coupling Reactions: The boronic ester group makes it an excellent candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants used but often include various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other boronic esters and halogenated pyridines. Some examples are:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
What sets this compound apart is the combination of bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. This unique combination makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAMHUBHLXMIOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694494 |
Source
|
Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264130-85-9 |
Source
|
Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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